1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-1H-imidazole oxalate
Overview
Description
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.18417193 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Phenol-Imidazole Ligands
A study by Bénisvy et al. (2003) presents the synthesis and characterization of a phenol–imidazole pro-ligand, highlighting its potential in generating phenoxyl radicals when complexed with metals like copper(II) and zinc(II). This research suggests applications in catalysis and the development of radical-based processes, with implications for creating more efficient catalysts in organic synthesis and potentially in materials science for the development of new materials with unique electronic properties (Bénisvy et al., 2003).
Antioxidant Activity and Calcium Channel Antagonism
Kato et al. (1999) explored the structure-activity relationships of thiazolidinone derivatives, including compounds with tert-butyl and phenoxyl groups, showing both calcium overload inhibition and antioxidant activity. This indicates potential applications in pharmaceuticals, particularly in the development of drugs for cardiovascular diseases and conditions associated with oxidative stress (Kato et al., 1999).
Dual Inhibitors of Lipoxygenase and Cyclooxygenase
Unangst et al. (1994) synthesized and evaluated benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol for their dual inhibitory activity on 5-lipoxygenase and cyclooxygenase. Such compounds have potential applications in anti-inflammatory therapies, demonstrating the role of similar structures in medicinal chemistry for the development of new therapeutic agents (Unangst et al., 1994).
Catalysis and Polymerization Processes
Yankey et al. (2014) reported on (phenoxyimidazolyl-salicylaldimine)iron complexes' synthesis, properties, and their use in catalyzing ethylene reactions. This highlights the utility of imidazole and phenoxyl-based structures in catalysis and polymer science, particularly in the polymerization of ethylene and potentially other olefins, leading to applications in the production of plastics and synthetic rubbers (Yankey et al., 2014).
Properties
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c1-14-6-7-15(17(2,3)4)16(12-14)20-11-5-9-19-10-8-18-13-19;3-1(4)2(5)6/h6-8,10,12-13H,5,9,11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJQWLSFUFBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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